molecular formula C19H26O2 B12412196 2-Methyl Estradiol-d3

2-Methyl Estradiol-d3

Cat. No.: B12412196
M. Wt: 289.4 g/mol
InChI Key: PAZNMSHBVDFVSA-UXOVBMNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl Estradiol-d3 is a deuterated form of 2-Methyl Estradiol, a synthetic estrogen analog. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The molecular formula of this compound is C19H23D3O2, and it has a molecular weight of 289.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl Estradiol-d3 typically involves the deuteration of 2-Methyl Estradiol. One common method is the catalytic hydrogenation of 2-Methyl Estradiol in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atmospheres .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl Estradiol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of 2-Methyl Estradiol.

    Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in biological systems.

    Proteomics: Utilized in mass spectrometry for the quantification of proteins and peptides.

    Endocrinology: Research on estrogen receptor interactions and hormonal regulation

Mechanism of Action

2-Methyl Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding of the compound to the receptor induces a conformational change, allowing the receptor to interact with estrogen response elements in the DNA. This interaction leads to the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved analytical performance in mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C19H26O2

Molecular Weight

289.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D

InChI Key

PAZNMSHBVDFVSA-UXOVBMNUSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.